N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone-based acetamide derivative characterized by a 3,4-dimethoxyphenyl group attached via a sulfanylacetamide linker to a 3-(4-methylphenyl)-4-oxoquinazoline core. The 3,4-dimethoxyphenyl substituent distinguishes it from analogs, imparting unique electronic and steric properties that influence solubility, metabolic stability, and target interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-8-11-18(12-9-16)28-24(30)19-6-4-5-7-20(19)27-25(28)33-15-23(29)26-17-10-13-21(31-2)22(14-17)32-3/h4-14H,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWYRLRABBKNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isatoic anhydride or similar reagents.
Introduction of the Sulfanylacetamide Moiety: This step involves the reaction of the quinazoline derivative with a suitable sulfanylacetamide precursor under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance, quinazoline derivatives are known to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis. Research has shown that modifications to the quinazoline structure can enhance selectivity and potency against various cancer types .
-
Antimicrobial Properties
- The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against a range of bacterial strains, including multi-drug resistant organisms. The sulfanyl group may play a crucial role in this activity by disrupting bacterial cell wall synthesis or function .
Biochemical Applications
- Enzyme Inhibition
- Proteomics Research
Pharmacological Applications
- Drug Development
- Targeting Specific Receptors
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using similar quinazoline derivatives. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with low MIC values. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in cell cycle regulation, leading to apoptosis in cancer cells. |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanylacetamide moiety can enhance binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in the substituents on the phenyl ring (attached to the quinazolinone core) and the acetamide-linked aryl group. Key comparisons include:
Physicochemical Properties
- Solubility : The sulfamoyl group in Compound 12 increases aqueous solubility (>10 mg/mL), whereas the target compound’s dimethoxyphenyl group reduces solubility (~2 mg/mL) due to higher hydrophobicity .
- Melting Points : Melting points correlate with crystallinity; the target compound (mp ~280°C) aligns with analogs like 13a (mp 288°C) , suggesting similar crystalline packing dominated by hydrogen bonding.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H27N3O4S2
- Molecular Weight : 521.65 g/mol
- CAS Number : 332947-30-5
The compound exhibits various biological activities attributed to its structural features. The presence of the quinazoline moiety is significant as it has been associated with numerous pharmacological effects including anti-cancer, anti-inflammatory, and antimicrobial properties. The sulfanyl group may enhance the compound's interaction with biological targets.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that derivatives of quinazoline exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Activity
- Quinazoline derivatives are known for their anticancer potential. Research indicates that such compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways. In vitro studies have reported that similar compounds inhibit cell proliferation in various cancer cell lines by interfering with cell cycle progression and promoting apoptotic pathways .
- Anti-inflammatory Effects
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of a series of quinazoline derivatives, including those structurally related to this compound. The study found that certain derivatives had potent activity against Mycobacterium tuberculosis, with MIC values as low as 40 µg/mL .
Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of quinazoline-based compounds. It was found that these compounds can effectively inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair in cancer cells. The inhibition led to increased DNA damage and subsequent cell death in various cancer cell lines .
Data Summary
| Biological Activity | MIC (µg/mL) | Effect |
|---|---|---|
| Antimicrobial (S. aureus) | 31.25 - 62.5 | Inhibition of growth |
| Antimicrobial (E. coli) | 40 | Effective against mycobacterial strain |
| Anticancer (various cell lines) | Varies | Induction of apoptosis |
| Anti-inflammatory | Not quantified | Reduction in cytokine production |
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols, starting with the preparation of the quinazolinone core. A critical step is the introduction of the sulfanylacetamide moiety via nucleophilic substitution or coupling reactions. For example, similar compounds are synthesized by reacting thioacetohydrazide intermediates with thiocarbonyl-bis-thioglycolic acid under reflux in glacial acetic acid . Key factors affecting yield include reaction temperature (e.g., reflux vs. room temperature), stoichiometry of reagents, and purification methods (e.g., recrystallization from ethanol/water mixtures) .
Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) confirms the connectivity of the quinazolinone core, methoxyphenyl groups, and sulfanylacetamide chain .
- High-resolution mass spectrometry (HRMS) validates the molecular formula and detects isotopic patterns.
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% typically required for biological assays) .
Q. How can researchers optimize the synthesis to minimize byproducts like unreacted intermediates?
- Use stoichiometric control (e.g., 1.2 equivalents of coupling agents like EDCI/HOBt) to ensure complete reaction of the quinazolinone intermediate.
- Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., DCM/methanol) for intermediate purification.
- Monitor reactions via TLC or LC-MS to identify and address incomplete steps early .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved across different assays?
- Assay standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Structural analysis : Use X-ray crystallography (via SHELXL ) to confirm stereochemistry, as minor conformational changes can alter binding affinity.
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to evaluate interactions with target proteins, such as CXCR3 receptors, where similar compounds show noncompetitive antagonism .
Q. What computational methods are recommended for studying binding interactions with target proteins?
- Molecular docking : Prioritize flexible docking to account for side-chain mobility in binding pockets.
- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs (e.g., methyl vs. ethoxy substituents).
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. How can X-ray crystallography using SHELX programs elucidate stereochemical configuration?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.
- Refinement in SHELXL : Apply restraints for disordered methoxyphenyl groups and anisotropic displacement parameters for sulfur atoms.
- Validation : Check the CIF file with PLATON to detect twinning or missed symmetry, critical for resolving sulfanyl group orientation .
Methodological Considerations
- Data contradiction analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based cAMP assays).
- Synthetic troubleshooting : If yields drop below 40%, analyze reaction mixtures via LC-MS to identify hydrolyzed intermediates (e.g., free thiols) and adjust protecting groups (e.g., switch from acetyl to tert-butyl carbamate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
